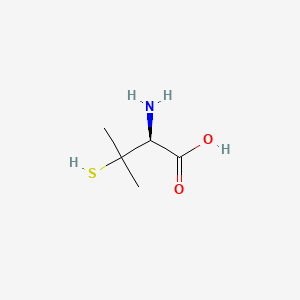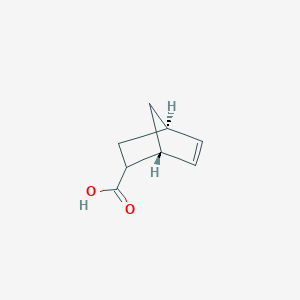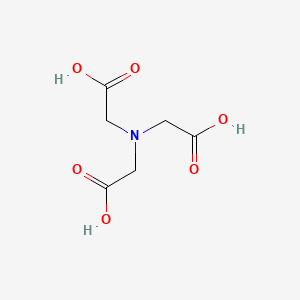
L-xylose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-xylose is a naturally occurring monosaccharide, specifically an aldopentose, which means it contains five carbon atoms and an aldehyde functional group. It is derived from the Greek word “xylos,” meaning “wood,” as it is commonly found in the fibrous parts of plants such as wood, straw, and corn husks . This compound is a white crystalline solid that is soluble in water and has a slightly acidic pH. It is used as a low-calorie sweetener and has various applications in the food and pharmaceutical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The chemical synthesis of L-xylose is challenging and typically involves the reduction of xylitol. One common method is the biotransformation of xylitol to this compound using xylitol 4-dehydrogenase . This enzymatic process is preferred due to its higher yield and specificity compared to chemical synthesis.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of hemicellulose, a major component of lignocellulosic biomass. The hydrolysis process breaks down hemicellulose into its constituent sugars, including this compound . This method is economically viable and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-xylose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-xylonic acid.
Reduction: Reduction of this compound produces xylitol.
Isomerization: This compound can be isomerized to form L-lyxose and L-xylulose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using metal catalysts such as nickel or platinum.
Isomerization: Catalyzed by enzymes such as xylose isomerase.
Major Products
L-xylonic acid: Formed through oxidation.
Xylitol: Produced via reduction.
L-lyxose and L-xylulose: Formed through isomerization.
Scientific Research Applications
L-xylose has a wide range of applications in scientific research:
Mechanism of Action
L-xylose exerts its effects primarily through its metabolism into various intermediates that play critical roles in biological homeostasis. It is absorbed in the intestines and can be metabolized into xylitol, which is then further converted into other metabolites . This compound also acts as a prebiotic, enhancing intestinal health by promoting the growth of beneficial bacteria .
Comparison with Similar Compounds
Similar Compounds
D-xylose: The dextrorotary form of xylose, commonly found in nature.
L-arabinose: Another aldopentose with similar properties and applications.
L-ribose: A rare sugar with significant physiological functions.
Uniqueness of L-xylose
This compound is unique due to its specific physiological effects, such as its role as a prebiotic and its potential to reduce blood glucose levels . Its ability to be converted into other valuable rare sugars, such as L-ribose, further highlights its importance in scientific research and industrial applications .
Properties
CAS No. |
41546-31-0 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5?/m0/s1 |
InChI Key |
HMFHBZSHGGEWLO-CZBDKTQLSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)O |
Isomeric SMILES |
C([C@H]1[C@H]([C@@H](C(O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine](/img/structure/B7770855.png)

![N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide](/img/structure/B7770863.png)
